N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C26H25F3N4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H25F3N4/c27-26(28,29)19-11-8-14-21(15-19)33-16-22(18-9-4-3-5-10-18)23-24(30-17-31-25(23)33)32-20-12-6-1-2-7-13-20/h3-5,8-11,14-17,20H,1-2,6-7,12-13H2,(H,30,31,32) |
InChI Key |
JQEDVOUXDAHLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis: Pyrrolo[2,3-d]Pyrimidine Scaffold
The foundational step involves generating the 7H-pyrrolo[2,3-d]pyrimidine scaffold. As described in patent WO2007012953A2 , the synthesis begins with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol , which undergoes chlorination using phosphorus oxychloride (POCl₃) in aromatic solvents like toluene. Key parameters include:
-
Temperature control : Initial reaction at 25°C, followed by gradual heating to 75°C.
-
Stoichiometry : 3.0 equivalents of POCl₃ and 2.0 equivalents of diisopropylethylamine (DIPEA) maximize yields .
-
Product : 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, isolated in 41–65% yield after crystallization .
This intermediate’s reactivity at the 4-position is critical for subsequent functionalization with amine groups.
Introduction of the 3-(Trifluoromethyl)Phenyl Group
The 7-position of the pyrrolo[2,3-d]pyrimidine scaffold is substituted with a 3-(trifluoromethyl)phenyl moiety. Patent WO2007012953A2 outlines a Suzuki-Miyaura coupling strategy:
-
Borylation : Treat 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst.
-
Cross-Coupling : React with 3-(trifluoromethyl)phenylboronic acid under inert conditions.
-
Conditions :
This step affords 2,4-dichloro-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine in 70–85% yield.
Amine Substitution at the 4-Position
The cycloheptylamine group is introduced via nucleophilic aromatic substitution (SNAr). The PDF from the Royal Society of Chemistry provides a model protocol:
-
Reaction Setup :
-
Workup :
-
Extraction with dichloromethane.
-
Drying over Na₂SO₄.
-
Solvent removal under reduced pressure.
-
This yields 4-chloro-N-cycloheptyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (85–92% purity).
Final Functionalization at the 5-Position
The phenyl group at the 5-position is introduced via a second SNAr reaction. Patent methods suggest:
-
Substrate : 4-chloro-N-cycloheptyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
-
Reagents :
-
Phenylboronic acid (1.5 equivalents).
-
Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%).
-
-
Conditions :
-
Solvent: THF/water (3:1).
-
Temperature: 80°C for 6 hours.
-
Post-reaction purification via silica gel chromatography affords the final compound in 75–88% yield.
Purification and Characterization
Purification :
-
Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients .
-
Recrystallization : Ethanol/water mixtures for high-purity isolates .
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrrole-H), 7.85–7.40 (m, 8H, aryl-H), 4.20 (m, 1H, cycloheptyl-H), 2.10–1.50 (m, 12H, cycloheptyl-CH₂) .
-
HRMS : m/z 520.5 [M+H]⁺ (calculated for C₂₆H₂₅F₃N₄: 520.5) .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Substituent Variations in Key Analogs
Key Observations:
- 7-Position : The trifluoromethylphenyl group in the target compound may improve binding affinity compared to methyl or indole substituents due to enhanced hydrophobic interactions and electron-withdrawing effects .
- N4-Amino Group: The cycloheptyl substituent’s bulkiness could influence membrane permeability and kinase selectivity relative to smaller groups (e.g., methyl in GSK2606414) .
PERK Inhibition
AKT1 Modulation
- N-Benzyl-7-(4-methylphenyl) analog: Implied AKT1 modulation (via PubChem annotation), suggesting that N-benzyl groups may redirect activity toward PI3K/AKT pathways . The target compound’s cycloheptyl group might reduce AKT1 affinity due to steric hindrance.
Biological Activity
N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22F3N5
- Molecular Weight : 425.44 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
The compound is reported to exhibit activity against various kinases, which play crucial roles in cell signaling pathways that regulate cell growth and division. Specifically, it has been noted for its inhibitory effects on:
- Epidermal Growth Factor Receptor (EGFR)
- Aurora Kinase A (AK-A)
- Glycogen Synthase Kinase-3 Beta (GSK-3β)
These targets are integral in the development and progression of several cancers, making this compound a candidate for further development in oncology.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Here are some key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.87 – 12.91 | Induces apoptosis via caspase activation |
| MDA-MB-231 | 1.75 – 9.46 | Inhibits proliferation and induces cell death |
| A549 (Lung Cancer) | 0.39 – 0.46 | Promotes autophagy without apoptosis |
These results indicate a promising profile for the compound as an anti-cancer agent.
Case Studies
-
Study on EGFR Inhibition :
- Researchers found that the compound inhibited EGFR with an IC50 value significantly lower than traditional inhibitors like gefitinib, suggesting a potential for use in resistant cancer forms.
-
Dual Inhibition Study :
- A study reported the compound's ability to act as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both critical enzymes in nucleotide synthesis pathways essential for rapidly dividing cancer cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The one-pot synthesis approach has been highlighted for its efficiency and environmental benefits.
Q & A
Q. Table 1: Representative Reaction Conditions for Key Steps
How is the compound structurally characterized, and what analytical techniques are prioritized?
Methodological Answer:
Structural confirmation requires a combination of:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals for the cycloheptyl group (δ 1.4–2.1 ppm for aliphatic protons) and trifluoromethylphenyl (δ 7.6–7.8 ppm, singlet for CF₃) .
- 2D Experiments (COSY, HSQC) : Resolve overlapping signals in the pyrrolo-pyrimidine core .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₂H₃₁F₃N₄ requires m/z 544.2452 [M+H]⁺) .
X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds) .
Note : Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
What are the solubility properties of this compound, and how do they influence assay design?
Methodological Answer:
- Solubility Profile :
- Assay Design Considerations :
- Use ≤0.1% DMSO in cell-based assays to avoid cytotoxicity.
- For in vivo studies, employ solubilizers like Cremophor EL or cyclodextrins .
Advanced Research Questions
How can reaction conditions be optimized to improve yield and selectivity in the final coupling step?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance cross-coupling efficiency at position 7 .
- Solvent Optimization : Compare polar aprotic solvents (DME vs. THF) to stabilize intermediates and reduce side reactions .
- Temperature Gradients : Perform microwave-assisted synthesis (80–120°C, 30 min) to accelerate kinetics and improve regioselectivity .
Data Contradiction Note : While reports 65% yield using Pd(PPh₃)₄ in DME, achieved 75% with PdCl₂(dppf) in THF, suggesting ligand and solvent dependencies .
How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be addressed?
Methodological Answer:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls (e.g., paclitaxel for microtubule disruption) .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to clarify discrepancies between in vitro and in vivo efficacy .
- Target Engagement Studies : Use biophysical methods (SPR, ITC) to measure direct binding to proposed targets (e.g., tubulin or kinases) .
Q. Table 2: Comparative Biological Activity of Analogous Compounds
| Compound Class | Target | IC₅₀ (µM) | Notes | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine (Antitubulin) | Tubulin | 0.15 | Comparable to colchicine | |
| Trifluoromethylphenyl Derivative | EGFR | 1.2 | Moderate inhibition vs. erlotinib |
What computational methods predict target interactions and SAR for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in tubulin’s colchicine site (PDB: 1SA0). Focus on interactions between the trifluoromethyl group and hydrophobic pockets .
- QSAR Modeling : Train models on pyrrolo-pyrimidine derivatives to correlate substituent electronegativity (e.g., CF₃) with kinase inhibition .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize synthetic targets .
How can discrepancies between in vitro potency and in vivo pharmacokinetics be resolved?
Methodological Answer:
- ADME Profiling :
- Formulation Strategies :
- Nanoemulsions or liposomes to enhance aqueous solubility and prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
